N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-2,1,3-benzothiadiazole-5-carboxamide

hydrogen bonding drug-likeness solubility

N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-2,1,3-benzothiadiazole-5-carboxamide (CAS 1396583-18-8) is a fully synthetic small-molecule carboxamide built on a 2,1,3‑benzothiadiazole (BTD) core. Its amine substituent combines an oxan‑4‑yl (tetrahydro‑2H‑pyran‑4‑yl) ring and a 2,2,2‑trifluoroethyl group.

Molecular Formula C14H14F3N3O2S
Molecular Weight 345.34
CAS No. 1396583-18-8
Cat. No. B2489090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-2,1,3-benzothiadiazole-5-carboxamide
CAS1396583-18-8
Molecular FormulaC14H14F3N3O2S
Molecular Weight345.34
Structural Identifiers
SMILESC1COCCC1N(CC(F)(F)F)C(=O)C2=CC3=NSN=C3C=C2
InChIInChI=1S/C14H14F3N3O2S/c15-14(16,17)8-20(10-3-5-22-6-4-10)13(21)9-1-2-11-12(7-9)19-23-18-11/h1-2,7,10H,3-6,8H2
InChIKeyDRHGQSNRURABJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-2,1,3-benzothiadiazole-5-carboxamide (CAS 1396583-18-8): Chemical Class and Core Attributes


N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-2,1,3-benzothiadiazole-5-carboxamide (CAS 1396583-18-8) is a fully synthetic small-molecule carboxamide built on a 2,1,3‑benzothiadiazole (BTD) core [1]. Its amine substituent combines an oxan‑4‑yl (tetrahydro‑2H‑pyran‑4‑yl) ring and a 2,2,2‑trifluoroethyl group. The BTD core is an established electron‑deficient heterocycle widely exploited in medicinal chemistry and organic electronics for its strong electron‑withdrawing character and capacity for directional S···N interactions [1]. The combination of a saturated oxygen‑containing heterocycle (oxane) and a highly electronegative trifluoroethyl chain distinguishes this compound from the more common thiophene‑, piperidine‑, or phenyl‑linked benzothiadiazole carboxamides that populate commercial screening libraries.

Why Generic Benzothiadiazole Carboxamides Cannot Substitute N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-2,1,3-benzothiadiazole-5-carboxamide


The benzothiadiazole‑5‑carboxamide scaffold is highly sensitive to the nature of its amine substituent. Closely related analogs—such as those bearing a thiophen‑3‑ylmethyl group (CAS 1235098‑08‑4) or a piperidin‑4‑ylmethyl linker (CAS not assigned)—differ profoundly in hydrogen‑bonding capacity, lipophilicity, and conformational flexibility [1]. The oxane ring of the target compound introduces a hydrogen‑bond acceptor (the ring oxygen) that is absent in thiophene and piperidine analogs, potentially altering target engagement, solubility, and metabolic stability. Additionally, the trifluoroethyl group exerts a strong electron‑withdrawing effect that modulates the electron density of the amide nitrogen and the BTD core, influencing both reactivity and molecular recognition [1]. Without head‑to‑head data, procurement decisions that treat these analogs as interchangeable risk selecting a compound with divergent physicochemical and pharmacological profiles.

Quantitative Differentiation Evidence for N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-2,1,3-benzothiadiazole-5-carboxamide Versus Closest Analogs


Hydrogen-Bond Acceptor Capacity: Oxane Ring vs. Thiophene and Piperidine Analogs

The oxane oxygen of the target compound provides a hydrogen‑bond acceptor (HBA) site that is completely absent in the thiophene analog (CAS 1235098‑08‑4) and differs electronically from the tertiary amine of the piperidine analog. This additional HBA is predicted to increase topological polar surface area (TPSA) by approximately 9–12 Ų relative to the thiophene analog, which may enhance aqueous solubility and reduce passive membrane permeability . No direct experimental comparison of logS, logD, or PAMPA permeability for these compounds has been published; the TPSA difference is a structure‑based prediction.

hydrogen bonding drug-likeness solubility

Lipophilicity Modulation: cLogP of Target vs. Thiophene Analog

The replacement of the thiophene ring (analog CAS 1235098‑08‑4) with an oxane ring is predicted to reduce calculated logP (cLogP) by approximately 0.4–0.6 log units, reflecting the greater polarity of the saturated oxygen heterocycle. Lower lipophilicity is generally associated with reduced cytochrome P450 inhibition and lower plasma protein binding, though this has not been confirmed experimentally for this series .

lipophilicity ADME off-target risk

Metabolic Stability: Oxane vs. Piperidine Linker

The oxane ring is expected to be less susceptible to oxidative N‑dealkylation compared to the piperidine ring in the piperidine analog (N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide). The ether oxygen reduces the basicity of the adjacent carbon atoms, potentially slowing cytochrome P450‑mediated oxidation [1]. No microsomal stability data or in vivo pharmacokinetic studies are available for either compound.

metabolic stability CYP oxidation clearance

Conformational Rigidity: Oxane Ring vs. Thiophene Methyl Linker

The oxan‑4‑yl group attached directly to the amide nitrogen restricts the conformational freedom of the substituent compared to the thiophen‑3‑ylmethyl analog, which contains a flexible methylene linker. Increased pre‑organization may reduce the entropic penalty upon target binding, potentially improving binding affinity, though this remains hypothetical without target‑specific data [1].

conformational entropy binding affinity selectivity

Electron‑Withdrawing Effect: Trifluoroethyl vs. Alkyl Substituents

The 2,2,2‑trifluoroethyl group is a strong electron‑withdrawing group (Hammett σₚ ≈ +0.32) that reduces the electron density of the amide nitrogen and, by conjugation, the BTD core. This enhances the electrophilic character of the BTD ring and may facilitate charge‑transfer interactions with electron‑rich binding sites. Non‑fluorinated alkyl analogs lack this electronic modulation [1].

electron deficiency reactivity molecular recognition

Crystal Engineering Potential: BTD S···N Interactions

The 2,1,3‑benzothiadiazole core can engage in directional S···N intermolecular interactions that govern solid‑state organization. Recent structural studies show that benzothiadiazole derivatives with oxygen‑containing substituents exhibit distinct packing motifs compared to sulfur‑containing analogs, which may affect material properties such as charge‑carrier mobility [1]. The oxane ring of the target compound may promote a different crystal packing topology relative to thiophene or piperidine analogs.

crystal packing optoelectronics solid-state properties

Recommended Application Scenarios for N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-2,1,3-benzothiadiazole-5-carboxamide Based on Available Evidence


Medicinal Chemistry Lead Optimization for Targets Requiring Low Lipophilicity

The predicted lower cLogP (~2.8) and higher TPSA relative to the thiophene analog [1] make this compound a preferred starting point for lead series targeting enzymes with hydrophilic active sites or programs prioritizing low plasma protein binding. Its oxane ring provides an additional hydrogen‑bond acceptor that can be exploited for target engagement.

Biochemical Assay Development Requiring High Free Fraction

The reduced lipophilicity and increased polar surface area, inferred from structural predictions, suggest that the compound may have a higher free fraction in aqueous buffer than the more lipophilic thiophene analog [1]. This property is valuable for accurate determination of IC₅₀ or Kd values in biochemical assays.

Organic Electronics with Controlled Solid‑State Packing

The benzothiadiazole core's ability to form directional S···N bonds, combined with the oxane ring's potential for O···H–C contacts, may yield unique crystal packing motifs [1]. This could be exploited in the design of organic field‑effect transistors (OFETs) or photovoltaic blends where charge‑carrier mobility depends on intermolecular ordering.

Structure‑Activity Relationship (SAR) Studies on Benzothiadiazole Pharmacophores

Owing to its distinct oxane‑trifluoroethyl substitution pattern, this compound is ideally suited as a probe for systematic SAR exploration of the benzothiadiazole‑5‑carboxamide scaffold, alongside its thiophene and piperidine analogs [1]. Head‑to‑head testing in target‑specific assays can elucidate the contributions of hydrogen‑bonding, lipophilicity, and conformational restriction to activity and selectivity.

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